molecular formula CH4F3NO3S B12060723 Amine triflate

Amine triflate

Cat. No.: B12060723
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
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Description

Amine triflate refers to a class of salts formed by protonating amines with trifluoromethanesulfonic acid (triflic acid, HOTf). These compounds are characterized by the triflate anion (CF₃SO₃⁻) paired with an organic ammonium cation. Amine triflates are widely employed in organic synthesis, particularly as acidic catalysts or reagents. For instance, they facilitate iminium ion formation in organocatalytic cycles, enabling reactions like C–H hydroxylation (). Their strong acidity and stability under anhydrous conditions make them versatile in diverse reaction systems, including dynamic-covalent assemblies () and proton-conductive ionic liquids ().

Scientific Research Applications

Catalytic Applications

1.1 Direct Amination Reactions

Amine triflate is utilized in the direct amination of alcohols, where it serves as a catalyst to facilitate the transformation of alcohols into amines. For instance, aluminum triflate has been shown to effectively catalyze the reaction between activated primary alcohols and electron-rich amines, yielding high selectivity under mild conditions. This process is particularly advantageous for synthesizing various amines without requiring harsh reagents or conditions .

1.2 Trifluoroethylation of Amines

Recent studies have reported the use of trifluoromethanesulfonic anhydride (a related compound) in catalyst-free trifluoroethylation reactions of free amines. This method demonstrates remarkable functional group tolerance and allows for the synthesis of functionalized tertiary β-fluoroalkylamines. The reactions proceed efficiently in conventional glassware, making them accessible for broader applications in drug discovery and materials science .

1.3 Michael Addition Reactions

This compound has also been employed in Michael addition reactions, where it facilitates the addition of amines to α,β-unsaturated carbonyl compounds. Indium triflate has been particularly effective in this context, yielding β-amino esters and nitriles with excellent yields under mild conditions. This application showcases the versatility of this compound as a catalyst for forming carbon-nitrogen bonds .

Functionalization of Organic Compounds

2.1 Amide Activation

Triflic anhydride, a powerful reagent related to this compound, is extensively used for activating amides to form highly electrophilic intermediates. These intermediates can undergo nucleophilic attacks leading to the synthesis of heterocycles and other complex structures under mild conditions. This method has been highlighted for its ability to construct various heterocycles efficiently while minimizing side reactions .

2.2 Synthesis of Fluorinated Compounds

The ability of triflic anhydride to activate amides has opened pathways for synthesizing fluorinated organic compounds, which are crucial in pharmaceutical chemistry. The reaction mechanisms involving amide activation enable chemists to access a wide range of fluorinated derivatives that have significant biological activity .

Case Studies

Study Application Findings
Payard et al., 2020Direct AminationDemonstrated that aluminum triflate catalyzes the reaction between benzyl alcohol and aniline effectively in toluene .
Zhang et al., 2020Amide ActivationShowed that triflic anhydride activates amides leading to heterocycle formation with high efficiency .
Hegedus et al., 1996Coatings TechnologyDiscussed the use of this compound catalysts in developing high-solids epoxy coatings that improve drying times without compromising clarity .

Comparison with Similar Compounds

Amine Triflate vs. Metal Triflates

Metal triflates (e.g., Sm(OTf)₃, Al(OTf)₃, Sc(OTf)₃) are Lewis acids with triflate anions paired with metal cations. Below is a comparative analysis:

Table 1: Key Differences Between this compound and Metal Triflates

Property This compound Metal Triflates (e.g., Sm(OTf)₃, Al(OTf)₃)
Cation Type Organic ammonium Lanthanide/transition metals (Sm³⁺, Al³⁺)
Primary Role Brønsted acid/organocatalyst Lewis acid catalyst
Reaction Mechanism Iminium ion formation () Substrate activation via coordination ()
Typical Reactions C–H hydroxylation, dynamic assemblies Conjugate additions (), glycoside synthesis ()
Reaction Conditions Mild, often with aldehydes () Ambient to elevated temperatures, aqueous/organic media ()
Stability Hydrolyzes in water; stable in dry media () Water-stable (Al(OTf)₃) or solvent-dependent (Sm(OTf)₃) ()

Key Findings :

  • Acidity and Reactivity : Amine triflates act as Brønsted acids, protonating amines to generate reactive iminium intermediates (). Metal triflates, however, activate substrates via Lewis acid-metal coordination, such as polarizing α,β-unsaturated carbonyls for nucleophilic attack ().
  • Solvent Compatibility: Amine triflates (e.g., triethanolthis compound) exhibit unique proton transport behavior in ionic liquids, switching between vehicular (ammonium-driven) and Grotthuss (proton-hopping) mechanisms above 80°C (). Metal triflates like Al(OTf)₃ remain effective in aqueous media, enabling glycoside synthesis ().
  • Catalytic Efficiency: Scandium triflate (Sc(OTf)₃) achieves multigram-scale ketimine synthesis with broad functional group tolerance (), whereas zinc triflate (Zn(OTf)₂) mediates prenylation in non-polar solvents like toluene ().

This compound vs. Other Amine Salts

Amine triflates differ from other amine salts (e.g., hydrochlorides, phosphates) in their anion’s weak nucleophilicity and strong electron-withdrawing nature. For example:

  • Triethanolamine Hydrochloride (C.A.S. 637-39-8): Used in formulations but lacks the triflate’s catalytic versatility ().
  • Triethyl Phosphite (C.A.S. 121-45-9): Functions as a reducing agent, unrelated to triflate’s acidic or coordinating properties ().

Research Highlights and Data

Table 2: Performance in Specific Reactions

Compound Reaction Yield/Conditions Reference
This compound C–H Hydroxylation Requires paraformaldehyde; no product without triflate ()
Samarium(III) Triflate Conjugate Addition of Amines >90% yield at ambient temperature ()
Aluminum Triflate Glycoside Synthesis Effective in aqueous media ()
Zinc Triflate Indole Prenylation 85% yield in toluene with amine base ()

Mechanistic Insights :

  • This compound : Facilitates iminium ion (I) formation from amines and aldehydes, critical for C–H activation ().
  • Metal Triflates : Sm(OTf)₃ accelerates conjugate additions by stabilizing transition states via Sm³⁺–carbonyl coordination ().

Stability and Industrial Relevance

  • This compound: Limited water compatibility but valuable in dry, organocatalytic systems ().
  • Metal Triflates : Al(OTf)₃ and Sc(OTf)₃ are preferred in green chemistry due to water stability and recyclability ().

Biological Activity

Amine triflate, specifically referring to the trifluoromethanesulfonate (triflate) derivatives of amines, has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties. This article explores the biological activity of amine triflates, highlighting their synthesis, mechanisms of action, and potential applications in drug discovery.

Overview of this compound

Amine triflates are formed from amines and triflic acid (trifluoromethanesulfonic acid), resulting in a highly electrophilic species that can engage in various nucleophilic reactions. The triflate group is known for its ability to stabilize positive charges, making it an excellent leaving group in chemical reactions.

Synthesis of Amine Triflates

The synthesis of amine triflates typically involves the reaction of amines with triflic anhydride or triflic acid. This reaction can be facilitated under mild conditions and often leads to high yields of the desired triflate product. For example, secondary and tertiary amines can be converted into their corresponding triflates through a straightforward procedure involving the addition of triflic anhydride to the amine solution.

Mechanistic Insights

The mechanism by which amine triflates exhibit biological activity often involves their ability to form reactive intermediates. Upon activation, these intermediates can participate in various transformations, including nucleophilic substitutions and cyclization reactions. For instance, studies have shown that activated amides can undergo intramolecular cyclizations leading to the formation of heterocycles, which are prevalent in many biologically active compounds .

Antibacterial Activity

Recent research has demonstrated that certain this compound derivatives exhibit significant antibacterial properties. A study evaluated a series of 3-aminoalkylated indoles synthesized using silver triflate as a catalyst. Among these compounds, some showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that modifications in substituents could enhance or diminish antibacterial efficacy.

Drug Discovery Potential

Amine triflates have been identified as valuable intermediates in the synthesis of drug candidates. Their ability to facilitate the formation of complex structures makes them attractive for developing novel pharmaceuticals. For example, the direct amination of alcohols catalyzed by aluminum triflate has been explored for synthesizing various amine derivatives that could serve as building blocks in drug development .

Case Studies

  • Trifluoroethylation Reactions : A study highlighted a catalyst-free method for the trifluoroethylation of amines using trifluoroacetic acid (TFA). This approach allowed for the synthesis of functionalized β-fluoroalkylamines, expanding the toolbox for creating fluorinated compounds relevant to drug discovery .
  • Direct Amination : Research on the direct amination of alcohols using aluminum triflate revealed insights into reaction conditions that favor selectivity towards different amine products. The findings emphasized the role of solvent choice in optimizing yields and selectivity .

Data Tables

Compound Synthesis Method Biological Activity
3-aminoalkylated indolesSilver triflate-catalyzed reactionAntibacterial against Gram-positive/negative
Fluorinated β-aminesCatalyst-free trifluoroethylationPotential drug candidates
Amines from alcoholsDirect amination with aluminum triflateBuilding blocks for pharmaceuticals

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing amine triflate complexes in solution-phase reactions?

  • Methodological Answer : Utilize a combination of ¹H NMR (δ 5.2–5.8 ppm for vinylsulfonium intermediates) and FT-IR (S=O stretches at 1250–1350 cm⁻¹) for structural validation. Mass spectrometry confirms molecular weight, while in situ Raman spectroscopy tracks triflate coordination states during catalytic cycles. For example, NMR analysis of diphenylvinylsulfonium triflate intermediates revealed reaction pathways in allylamine synthesis . Complementary FT-IR identified triflate anion stability in Sc(OTf)₃-catalyzed systems .

Q. What solvent systems demonstrate optimal stability for this compound catalysts?

  • Methodological Answer : Polar aprotic solvents (e.g., acetone, ε=20.7; acetonitrile, ε=37.5) enhance stability via strong ion solvation. In Sc(OTf)₃-catalyzed O₂ reduction, acetone improved yields by 89% compared to ethereal solvents. Solvents with ε > 20 minimize ion pairing, extending catalytic lifetimes beyond 48 hours . For hygroscopic triflates, store as 0.5M acetonitrile solutions with desiccants to limit hydrolysis .

Q. What are the recommended storage conditions for this compound reagents?

  • Methodological Answer : Store under inert gas (Ar/N₂) at –20°C with 4Å molecular sieves. Moisture >500 ppm reduces activity by 58% within 72 hours. Karl Fischer titration ensures H₂O content <0.01% w/w. Hygroscopic derivatives like benzylthis compound require copper-seal vials .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated COF synthesis?

  • Methodological Answer : Employ a three-tier control system: (1) baseline (no catalyst), (2) NaOTf control, (3) metal-free amine. For TAPA-PDA COF, Sc(OTf)₃ increased BET surface area from 320 to 685 m²/g versus NaOTf, confirming dual catalytic/templating roles. Kinetic studies using variable-time normalization analysis optimize reaction times (e.g., 10 min at RT) .

Q. How to resolve contradictions in catalytic turnover numbers (TON) across solvent systems?

  • Methodological Answer : Apply multivariate regression analyzing (i) solvent donor number (DN), (ii) substrate steric parameters (Es), and (iii) moisture. For DN >30 kcal/mol, TON decreases by 42±6% due to competitive coordination. Normalize TON using: TONcorr=TONobs×(1+0.15[%H2O])\text{TON}_{\text{corr}} = \text{TON}_{\text{obs}} \times (1 + 0.15[\%\text{H}_2\text{O}])

    This accounts for moisture interference in literature data across 27 cases (R²=0.87) .

Q. How to differentiate Brønsted vs. Lewis acid pathways in triflate-mediated reactions?

  • Methodological Answer : Conduct (1) Hammett plots (ρ >0.3 indicates electrophilic activation), (2) deuteration studies (kH/kD ≈1 for Lewis), (3) in situ pH monitoring. Sc(OTf)₃-catalyzed imine formation showed ρ=0.89 and kH/kD=1.02±0.05, confirming Lewis dominance. Matched HClO4 controls showed 73% lower conversion .

Q. What isotopic labeling strategies elucidate triflate’s role in proton transfer?

  • Methodological Answer : Use ¹⁸O-labeled HOTf-¹⁸O₃ with ²H NMR tracking. In esterification, ¹⁸O shifts (δ 120–125 ppm) confirmed triflate as a proton shuttle. ¹⁷O NMR resolved exchange rates (kₑₓ=1.3×10³ s⁻¹ in CD₃CN) between triflate and substrates .

Q. How to troubleshoot low yields in asymmetric catalysis with amine triflates?

  • Methodological Answer : Screen (i) chiral ligand electronic effects (Hammett σp), (ii) counterion (OTf⁻ vs. SbF₆⁻), (iii) substrate:catalyst ratios. For allylic amination, increasing ligand bite angle from 92° to 105° boosted enantiomeric excess (ee) from 34% to 89% . Use 3³ factorial designs to isolate temperature (–20°C–40°C), pressure (1–5 atm), and solvent polarity effects .

Q. What computational methods predict this compound reactivity?

  • Methodological Answer : DFT at B3LYP/6-311++G** level calculates triflate stabilization energies (ΔGₛₜₐb=–42.7 kcal/mol in DMSO), correlating with kinetics (R²=0.91). Molecular dynamics (AMBER) models solvent reorganization times <200 ps for efficient turnover .

Q. How to design accelerated stability studies for triflate catalysts?

  • Methodological Answer : Apply Arrhenius modeling at 40–80°C with LC-MS monitoring. Sc(OTf)₃ degradation follows first-order kinetics (k₇₀°C=0.018 h⁻¹, t₁/₂=38 h). Accelerated testing (60°C, 240 h) predicts 85% activity retention at 25°C for 1 year .

Guidelines for Data Presentation

  • Tables : Report solvent dielectric constants, catalytic TONs, and BET surface areas with ±SEM .
  • Figures : Label NMR/IR peaks explicitly; use insets for kinetic profiles .
  • Uncertainty Analysis : Quantify instrument error (e.g., ±0.5°C for temperature controls) and propagate via Monte Carlo simulations .

Properties

Molecular Formula

CH4F3NO3S

Molecular Weight

167.11 g/mol

IUPAC Name

azane;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.N

Origin of Product

United States

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